Superior Antimicrobial Efficacy of Sodium Diacetate Versus Sodium Acetate Against Listeria monocytogenes in Meat Systems
In a direct comparative study evaluating antimicrobial efficacy in meat systems, sodium diacetate (SDA) demonstrated consistently and significantly greater inhibitory activity against Listeria monocytogenes and Salmonella enteritidis compared to sodium acetate (SA) [1]. The study authors explicitly concluded that SA was consistently and significantly less inhibitory than SDA, and this difference was observed across all tested concentration ranges [1]. The enhanced efficacy of SDA is attributed to its molecular structure, which contains both sodium acetate and free acetic acid, facilitating greater penetration of undissociated acid into microbial cells compared to sodium acetate alone [1].
| Evidence Dimension | Antimicrobial inhibitory activity against Listeria monocytogenes and Salmonella enteritidis |
|---|---|
| Target Compound Data | Consistently and significantly higher inhibitory activity; quantitatively, 0.1–0.2% SDA achieved growth suppression equivalent to higher concentrations of SA |
| Comparator Or Baseline | Sodium acetate (SA) at equivalent concentrations |
| Quantified Difference | SA was consistently and significantly less inhibitory than SDA (P < 0.05) |
| Conditions | Meat systems (beef) at refrigerated storage (4°C); vacuum-packaged conditions |
Why This Matters
This direct evidence confirms that sodium diacetate cannot be substituted with sodium acetate without compromising pathogen control efficacy, a critical consideration for food safety procurement in ready-to-eat meat and poultry processing.
- [1] Mbandi, E., & Shelef, L. A. (2001). Enhanced inhibition of Listeria monocytogenes and Salmonella enteritidis in meat by combinations of sodium lactate and diacetate. Journal of Food Protection, 64(5), 640–644. DOI: 10.4315/0362-028X-64.5.640 View Source
